4-Formyl Loratadine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

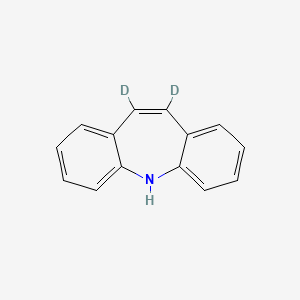

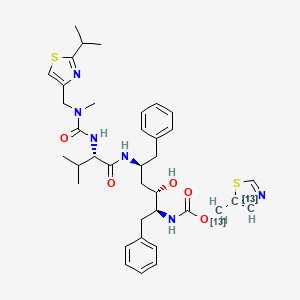

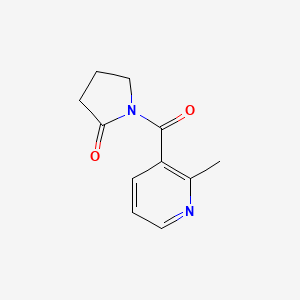

4-Formyl Loratadine is a by-product of Loratadine, which is a nonsedating-type histamine H1-receptor antagonist used to treat allergies . It has a molecular formula of C23H23ClN2O3 and a molecular weight of 410.89 .

Physical And Chemical Properties Analysis

4-Formyl Loratadine has a boiling point of 583.5±50.0°C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Further physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

- 4-Formyl Loratadine exists in different polymorphic forms. Researchers have successfully determined the crystal structure of the metastable form II using a combination of low-resolution 3D electron diffraction data and density functional theory (DFT) . This method allows for structural elucidation even when large single crystals required for X-ray diffraction are not feasible.

- Impurities in loratadine have been isolated using reverse-phase high-performance liquid chromatography (HPLC) and characterized using spectroscopic techniques . Understanding impurities is crucial for drug safety and efficacy.

- Loratadine, including its 4-formyl derivative, exhibits strong therapeutic effects due to its semi-rigid conformation .

- Researchers have synthesized loratadine derivatives with both H1 receptor antagonist activity and 5-lipoxygenase inhibitory activity . These compounds hold promise for allergic conditions and inflammation.

Crystal Structure Determination

Impurity Isolation and Characterization

Therapeutic Effects and Derivatives

作用機序

Target of Action

4-Formyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are found on the surface of various cells, including epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . The H1 histamine receptors are part of the wider family of G-protein coupled receptors .

Mode of Action

4-Formyl Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing the familiar symptoms of an allergic reaction. 4-Formyl Loratadine intervenes by blocking this binding, effectively halting the allergic reaction . It is also suggested that Loratadine exerts its effect by targeting H1 histamine receptors .

Biochemical Pathways

It is known that loratadine inhibits the release of histamine, a key mediator in allergic rhinitis and urticaria This suggests that 4-Formyl Loratadine may also affect these pathways

Pharmacokinetics

Loratadine is known to be metabolized to the active metabolite desloratadine, which is then metabolized to 3-hydroxydesloratadine in the liver .

Result of Action

Loratadine has been found to dramatically reduce the expression of pro-inflammatory genes, including mmp1, mmp3, and mmp9, and inhibit ap-1 transcriptional activation . It is also known to inhibit biofilm formation under static or flow-based conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Formyl Loratadine. For instance, degradation of Loratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO), and UV-NaClO had the highest degree of degradation on the drug under most conditions . Different aqueous matrices (HCO3−, NO3−, and humic acid) had varying degrees of influence on the degradation .

特性

IUPAC Name |

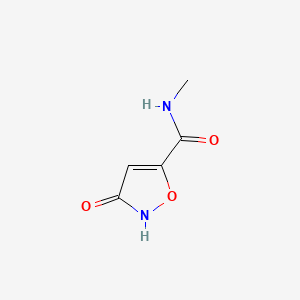

ethyl 4-(13-chloro-7-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13-14H,2-3,5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKJBTXVGIPIKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)C=O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652596 |

Source

|

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076198-16-7 |

Source

|

| Record name | Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)